5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 519152-03-5
Cat. No.: VC21489092
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 519152-03-5 |
|---|---|
| Molecular Formula | C17H17N3OS |
| Molecular Weight | 311.4g/mol |
| IUPAC Name | 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
| Standard InChI Key | JLHGCWSCKHHSEX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative with significant pharmacological potential. The compound is identified by several key identifiers that facilitate its recognition in chemical databases and research literature.
| Parameter | Information |
|---|---|
| CAS Number | 519152-03-5 |
| Molecular Formula | C₁₇H₁₇N₃OS |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-benzyl-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
| PubChem Compound ID | 1778815 |
Table 1: Chemical identification parameters of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Structural Representation
The molecular structure of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol features a central triazole ring with three key substituents: a thiol functional group at position 3, a benzyl group at position 5, and an ethoxyphenyl moiety at position 4. The ethoxy group (-OCH₂CH₃) is attached to the para position of the phenyl ring, creating a distinctive structural arrangement that contributes to the compound's biological activities.
Chemical Descriptors
The compound can be represented through various chemical notation systems that enable computational analysis and structural identification.
| Descriptor Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H17N3OS/c1-2-21-15-10-8-14(9-11-15)20-16(18-19-17(20)22)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22) |
| Standard InChIKey | JLHGCWSCKHHSEX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CC=C3 |
Table 2: Chemical notation systems for 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Physical and Chemical Properties
Physical Characteristics
While specific physical property data for 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is limited in the provided search results, properties can be inferred based on structural characteristics and similar triazole compounds. Triazole derivatives with similar structural features typically exist as crystalline solids at room temperature with defined melting points.
Chemical Reactivity
The chemical reactivity of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily influenced by the presence of the triazole ring and the thiol functional group. The triazole ring contains three nitrogen atoms, making it an electron-rich system capable of participating in various chemical reactions, including coordination with metal ions. The thiol group (-SH) can undergo oxidation reactions, form disulfide bonds, and participate in nucleophilic substitution reactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of triazole derivatives such as 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves cyclization reactions using appropriate precursors. Based on synthetic approaches to similar compounds, the preparation likely involves multi-step procedures starting with readily available reagents.
Common synthetic routes for triazole derivatives with thiol functionality often include:
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Reaction of substituted hydrazides with isothiocyanates to form thiosemicarbazide intermediates
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Cyclization of thiosemicarbazide derivatives under basic conditions to form the triazole ring
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Subsequent functionalization to introduce the benzyl and ethoxyphenyl groups at specific positions
These synthetic approaches typically require controlled reaction conditions, including appropriate solvents, catalysts, and temperature management to achieve optimal yields and purity.
Biological and Pharmacological Activities
Overview of Biological Properties
Compounds containing the triazole moiety, including 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities that make them valuable candidates for pharmaceutical development. The significant therapeutic potential of this compound stems from its heterocyclic structure and specific functional groups.
Antimicrobial Properties
Triazole derivatives have demonstrated significant antimicrobial efficacy against various pathogens. The mechanism by which these compounds exert their effects often involves interference with microbial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. Some studies suggest that these compounds may inhibit enzymes involved in the biosynthesis of essential cellular components.
Other Pharmacological Activities
Beyond antimicrobial properties, triazole compounds similar to 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol have shown:
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Anti-inflammatory activity through modulation of inflammatory mediators
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Antifungal properties with potential applications against resistant strains
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Potential anticancer activity through various cellular mechanisms
These diverse pharmacological properties make 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol a compound of interest for further investigation in medicinal chemistry research.
Structure-Activity Relationships
Key Structural Features
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The triazole ring serves as the core heterocyclic structure, providing binding sites for potential interaction with biological targets
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The benzyl group at position 5 contributes hydrophobic interactions, potentially enhancing membrane permeability
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The ethoxyphenyl moiety at position 4 introduces additional functionality that can influence receptor binding and pharmacokinetic properties
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The thiol group at position 3 provides a reactive site that can participate in hydrogen bonding and other interactions with biological targets
Understanding these structure-activity relationships is crucial for designing optimized derivatives with enhanced biological activities or improved pharmacokinetic properties.
Methods of Analysis and Characterization
Spectroscopic Identification
Several analytical techniques are commonly employed for the identification and characterization of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the arrangement of hydrogen and carbon atoms.
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Infrared (IR) spectroscopy helps identify functional groups, particularly the characteristic bands associated with the triazole ring and thiol group.
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Mass spectrometry enables determination of the molecular weight and fragmentation pattern, confirming the molecular formula.
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UV-Visible spectroscopy provides information about electronic transitions, which can be useful for quantitative analysis.
These complementary techniques collectively enable comprehensive characterization of the compound's structure and purity.
Comparative Analysis with Related Compounds
Structural Analogues
Several related triazole derivatives share structural similarities with 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. Comparing these analogues provides insights into how specific structural modifications influence biological activity and physicochemical properties.
Table 3: Comparative analysis of 5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with structurally related compounds
This comparative analysis highlights how subtle structural modifications can significantly impact the properties and potential applications of triazole derivatives.
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